molecular formula C7H6N2O B1417614 1H-Indazol-6-ol CAS No. 23244-88-4

1H-Indazol-6-ol

Cat. No.: B1417614
CAS No.: 23244-88-4
M. Wt: 134.14 g/mol
InChI Key: NUYZVDBIVNOTSC-UHFFFAOYSA-N
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Description

1H-Indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

1H-Indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent agonist for the 5-hydroxytryptamine receptor, which is involved in neurotransmission . Additionally, this compound has shown inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling and regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain kinases, which are critical for cell signaling and growth . This inhibition disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s interaction with the 5-hydroxytryptamine receptor suggests its potential role in modulating neurotransmission and related physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with kinases and other enzymes suggests its role in modulating key metabolic pathways, leading to altered cellular metabolism and reduced cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a key role in its subcellular localization, ensuring that this compound reaches its intended site of action . This precise localization is essential for its therapeutic efficacy and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-6-ol can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Transition metal-catalyzed approaches are preferred due to their efficiency and scalability .

Comparison with Similar Compounds

1H-Indazol-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYZVDBIVNOTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901318
Record name NoName_418
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-88-4
Record name 1H-Indazol-6-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=23244-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Indazol-6-ol
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Record name 1H-Indazol-6-ol
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Record name 1H-indazol-6-ol
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Synthesis routes and methods I

Procedure details

6-aminoindazole (2.66 g, 20 mmol) is added to 20% of dilute sulfuric acid and the reaction is performed under microwave radiation at 170° C. for 1 hour using microwave powder of 600 watt, and then terminated. The reaction solution is cooled, adjusted to pH=7 with 5% NaOH and stirred for 10 minutes to precipitated a deposit, which is recrystallized in water to obtain 1.5 g of 6-hydroxyindazole, with a yield of 51%.
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51%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 6-aminoindazole (20 mmol) in concentrated HCl (6 mL) at 0° C. was added a solution of NaNO2 (22 mmol) in water (12 mL) in portions. During the addition, the temperature of the reaction mixture was maintained at 0-5° C., and the stirring continued for additional 45 min. The contents were then added into a flask containing 1% aqueous HCl (200 mL), and heated at 100° C. The reaction mixture was then stirred at 100° C. for 5 h. The contents were cooled to RT, neutralized to pH 7 using 5% aqueous Na2CO3, and extracted with EtOAc (2×70 mL). Combined organic layers were washed with brine and dried over anhydrous Na2SO4. Removal of solvent under vacuum provided 6-hydroxyindazole as dark brown solid, which was used for further transformation without any purification.
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20 mmol
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22 mmol
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12 mL
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200 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Indazol-6-amine (24.33 g; manufactured by Tokyo Chemical Industry Co., Ltd.) was dissolved in water (100 mL) and a 48 wt % aqueous solution of tetrafluoroboric acid (242 mL; manufactured by Sigma-Aldrich Co.), and the solution was cooled to 0° C. Subsequently, an aqueous solution of sodium nitrite (20 mL (sodium nitrite (13.87 g; manufactured by Kanto Chemical Co., Inc.) was dissolved in water (20 mL)) was added dropwise to the solution over 10 minutes, and the resulting mixture was stirred for 30 minutes at 0° C. Precipitates of the reaction solution were filtered, and were washed with chloroform. The obtained precipitates were dissolved in acetic acid (250 mL), and the solution was stirred for 10 minutes at 50° C., for 10 minutes at 110° C., and for 10 minutes at 130° C. The reaction solution was cooled, a saturated aqueous solution of sodium carbonate was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was dissolved in ethanol (240 mL). A 2 mol/L aqueous solution of sodium hydroxide (365 mL) was added to the solution, and the mixture was stirred for one hour at room temperature. The reaction solution was concentrated under reduced pressure, and 2 mol/L hydrochloric acid (200 mL), water and a saturated aqueous solution of ammonium chloride were added to the residue to adjust the pH to about 7. The mixture was then extracted with ethyl acetate. The organic layer was washed with brine, and was dried over anhydrous magnesium sulfate. Subsequently, the solvent was evaporated under reduced pressure, and chloroform was added to the residue. Insoluble matters were filtered, and were washed with chloroform. Thus, a crude product (13.5401 g) of the title compound was obtained.
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24.33 g
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242 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?

A: Research suggests that certain this compound derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []

Q2: How does the structure of this compound relate to its activity as a serotonin receptor agonist?

A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []

Q3: Beyond its use as a therapeutic agent, does this compound have any reported applications in organic synthesis?

A: While the provided research focuses on the biological activity of this compound and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.

Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?

A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []

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